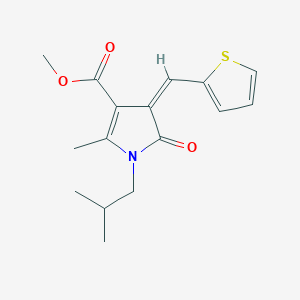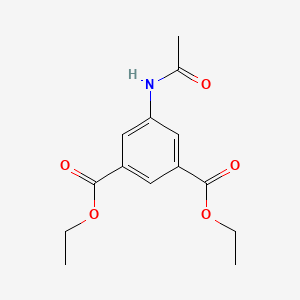![molecular formula C25H28N4O3 B4847888 3-cyclohexyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4847888.png)
3-cyclohexyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
描述
3-cyclohexyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a novel compound that has recently gained attention in scientific research for its potential applications in various fields. This compound is also known as DPA-714 and is a selective ligand for the translocator protein 18 kDa (TSPO), which is found in the outer mitochondrial membrane of various cells, including microglia, astrocytes, and immune cells.
作用机制
DPA-714 selectively binds to the TSPO, which is overexpressed in activated microglia and astrocytes in the brain and immune cells in peripheral tissues. The TSPO is involved in various cellular processes, including cholesterol transport, steroid synthesis, and apoptosis. The binding of DPA-714 to the TSPO results in the modulation of these processes, leading to the anti-inflammatory, neuroprotective, and analgesic effects of the compound.
Biochemical and Physiological Effects
DPA-714 has been shown to have various biochemical and physiological effects in preclinical and clinical studies. The compound has been found to reduce neuroinflammation and oxidative stress, promote neurogenesis and synaptic plasticity, and improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In addition, DPA-714 has been shown to reduce pain and inflammation in animal models of inflammatory pain and arthritis.
实验室实验的优点和局限性
DPA-714 has several advantages for lab experiments. The compound is highly selective for the TSPO, making it a useful tool for the study of TSPO function and regulation. In addition, DPA-714 has been used as a molecular imaging agent for the detection of neuroinflammation and neurodegeneration in preclinical and clinical studies. However, there are also some limitations to the use of DPA-714 in lab experiments. The compound has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, DPA-714 has a short half-life in vivo, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of DPA-714. The compound has potential applications in the treatment of various diseases and disorders, including neurodegenerative diseases, inflammatory diseases, and cancer. In addition, DPA-714 has been used as a molecular imaging agent for the detection of neuroinflammation and neurodegeneration in preclinical and clinical studies. Further research is needed to optimize the synthesis method of DPA-714, improve its pharmacokinetics and bioavailability, and explore its potential applications in various fields of scientific research.
科学研究应用
DPA-714 has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have anti-inflammatory, neuroprotective, and analgesic effects, making it a promising candidate for the treatment of various diseases and disorders. In addition, DPA-714 has been used as a molecular imaging agent for the detection of neuroinflammation and neurodegeneration in preclinical and clinical studies.
属性
IUPAC Name |
3-cyclohexyl-N-[2-[(2,2-diphenylacetyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c30-23(21(18-10-4-1-5-11-18)19-12-6-2-7-13-19)26-16-17-27-24(31)25-28-22(29-32-25)20-14-8-3-9-15-20/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSUXBDSEFTLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C(=O)NCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4847805.png)
![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B4847809.png)
![N-[2-(aminocarbonyl)phenyl]-7-chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4847817.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4847832.png)
amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4847847.png)
![ethyl {4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4847850.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4847852.png)


![N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4847869.png)

![methyl 3-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4847890.png)
![1-[(2-methylcyclopentyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4847893.png)
